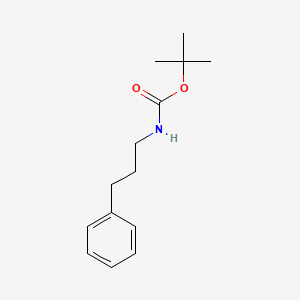

tert-Butyl (3-phenylpropyl)carbamate

Description

tert-Butyl (3-phenylpropyl)carbamate (CAS: 147410-39-7) is a carbamate-protected amine widely used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a phenylpropyl chain linked to a tert-butoxycarbonyl (Boc) group, providing stability and facilitating deprotection under acidic conditions. Synthesized via nickel-catalyzed reductive alkylation between bromobenzene and tert-butyl (3-bromopropyl)carbamate, it is isolated as a pale yellow oil with yields of 78–79% . Key spectroscopic data include IR absorption at 1697 cm⁻¹ (C=O stretch) and HRMS m/z 210.05 (M⁺) .

Properties

IUPAC Name |

tert-butyl N-(3-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWWLVBFRBZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-phenylpropylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Di-tert-butyl dicarbonate (1.1 equiv) is added dropwise, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with aqueous HCl (2M), and the organic layer is successively washed with NaOH (2M) and saturated NaHCO₃. After drying over MgSO₄ and solvent evaporation, the crude product is recrystallized from pentane to yield pure this compound.

Key Parameters:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks Boc anhydride, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, releasing CO₂ and tert-butoxide, which abstracts a proton to yield the carbamate.

This method is highly efficient for primary amines and avoids side reactions such as over-Boc protection or carbamate scrambling.

Decarboxylative Amination of Alkanoyloxycarbamates

A novel approach reported in The Journal of Organic Chemistry involves the base-mediated decarboxylation of tert-butyl ((3-phenylpropanoyl)oxy)carbamate to generate this compound. This method is advantageous for substrates sensitive to direct amination.

Synthetic Procedure

tert-Butyl ((3-phenylpropanoyl)oxy)carbamate (1.0 equiv) is treated with cesium carbonate (1.0 equiv) in acetonitrile at 100°C for 1 hour. The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to isolate the product.

Key Parameters:

Substrate Scope and Limitations

The decarboxylative amination strategy is broadly applicable to alkanoyloxycarbamates with linear or branched alkyl chains. However, electron-deficient aryl groups may reduce yields due to destabilization of the transition state.

Palladium-Catalyzed Cross-Coupling and Hydrogenation

A multi-step synthesis involving Sonogashira coupling followed by hydrogenation has been developed for this compound. This route is ideal for introducing aromatic substituents at the propyl chain.

Step 1: Sonogashira Coupling

tert-Butyl prop-2-yn-1-ylcarbamate (1.0 equiv) is reacted with iodobenzene (1.2 equiv) in the presence of PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) in tetrahydrofuran (THF)/triethylamine (4:1) at room temperature. The reaction produces tert-butyl (3-phenylprop-2-yn-1-yl)carbamate, which is isolated via flash chromatography.

Key Parameters:

Step 2: Hydrogenation of the Alkyne

The alkyne intermediate is hydrogenated using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours. Quantitative conversion to this compound is achieved.

Key Parameters:

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 3-Phenylpropylamine | 89–94% | Low | High |

| Decarboxylative Amination | Alkanoyloxycarbamate | 81% | Moderate | Moderate |

| Cross-Coupling/Hydrogenation | Propargylcarbamate + Aryl iodide | 65% (Step 1) | High | Low |

Advantages and Disadvantages:

-

Direct Boc Protection: High yield and simplicity but requires access to 3-phenylpropylamine.

-

Decarboxylative Amination: Avoids handling gaseous phosgene but involves multi-step precursor synthesis.

-

Cross-Coupling/Hydrogenation: Enables modular aryl substitution but suffers from lower overall yield and catalyst costs.

Industrial Production Considerations

While laboratory-scale methods are well-established, industrial production of this compound prioritizes cost-effectiveness and safety. Continuous flow reactors and phase-transfer catalysis have been explored to enhance throughput . Key challenges include minimizing Boc anhydride usage and recycling solvents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: tert-Butyl carbamates can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.

Substitution Reactions: These compounds are more frequently involved in substitution reactions, particularly nucleophilic substitution, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are commonly used with tert-butyl carbamates.

Copper-Catalyzed Reactions: Copper-catalyzed reactions with alkoxycarbonyl radicals generated from carbazates also provide carbamates under mild conditions.

Major Products: The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Scientific Research Applications

Organic Synthesis

tert-Butyl (3-phenylpropyl)carbamate serves as a versatile intermediate in organic synthesis. It is particularly useful in:

- Peptide Synthesis: Acting as a protecting group for amines, facilitating the synthesis of complex peptides by preventing unwanted reactions during the coupling process.

- Enzymatic Kinetic Resolution: It has been employed in lipase-catalyzed transesterification reactions to achieve high enantioselectivity in producing chiral compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Neuroprotective Effects: Studies indicate that derivatives of this compound may exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity: Research has shown that certain derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents.

Biological Research

The compound is utilized in biological studies to investigate:

- Enzyme Mechanisms: It aids in studying enzyme interactions and mechanisms due to its ability to modify enzyme activity through carbamate formation.

- Cellular Protection Studies: In vitro experiments suggest that it may help reduce pro-inflammatory cytokines, offering insights into its role in inflammatory processes.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid beta peptides. Results showed a significant reduction in cell death and inflammatory markers, indicating its potential role in neuroprotection against Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of related pyrimidine derivatives. The findings indicated notable antibacterial activity against various pathogens, highlighting potential therapeutic applications for treating infections.

Data Table: Summary of Applications

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Used as a protecting group for amines in peptide synthesis | Facilitates complex peptide formation |

| Medicinal Chemistry | Investigated for neuroprotective effects and antimicrobial properties | Potential therapeutic applications |

| Biological Research | Studies on enzyme mechanisms and cellular protection | Reduction in inflammatory markers |

| Enzymatic Kinetic Resolution | Key intermediate for achieving high enantioselectivity in chiral compounds | Excellent enantioselectivity observed (E > 200) |

Mechanism of Action

The mechanism by which tert-butyl (3-phenylpropyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The removal of the tert-butyl group can be achieved under acidic conditions, such as with trifluoroacetic acid, or through thermal decomposition .

Comparison with Similar Compounds

Structural Analogues with Hydroxyl or Amino Substituents

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate (CAS: 257892-43-6)

- Structure : Incorporates a hydroxyl group on the propyl chain.

- Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. Purity ≥98% with molecular weight 251.32 .

- Applications : Used in chiral synthesis and as a precursor for hydroxyl-containing pharmaceuticals.

- (S)-Boc-3-Amino-3-phenylpropan-1-ol (CAS: 718611-17-7) Structure: Features both Boc-protected amine and hydroxyl groups. Properties: Higher reactivity due to the free hydroxyl and protected amino groups, enabling dual functionalization. Similarity score: 0.89 compared to the target compound .

Halogenated Derivatives

tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate

- Structure : Chlorine and hydroxyl groups on a four-carbon chain.

- Properties : Chlorine increases molecular weight (MW: ~300) and introduces electronegativity, influencing electronic properties and metabolic stability. The hydroxyl group enables hydrogen bonding .

- Synthesis : Requires stereoselective methods, complicating production compared to the target compound.

- tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS: 1286274-19-8) Structure: Cyclopropyl ring attached to a fluorophenyl group. Properties: Fluorine enhances lipophilicity and bioavailability. Molecular formula: C₁₄H₁₈FNO₂; MW: 251.3 .

Sulfur-Containing and Boronate Derivatives

- tert-Butyl (3-phenylpropyl)(tosyloxy)carbamate (13b) Structure: Tosyloxy (-OTs) group replaces one Boc oxygen. Reactivity: Acts as a leaving group in nucleophilic substitutions. Synthesized via Mitsunobu reaction (yield: ~75%) . Applications: Intermediate for C–N bond-forming reactions.

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

Complex Heterocyclic and Aromatic Derivatives

- tert-Butyl (R)-(1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-3-phenylpropyl)carbamate (13) Structure: Triazolopyrazine-fused heterocycle. Properties: Colorless solid (mp: 99–102°C) with IR absorption at 3258 cm⁻¹ (N–H stretch). Lower yield (61%) due to complex cyclization . Applications: Potential kinase inhibitor scaffold.

- tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Structure: Naphthoquinone moiety linked via an amino group. Properties: Electron-withdrawing groups reduce solubility but increase stability. Dihedral angles (e.g., −179.67°) indicate planar conformation .

Comparative Analysis Table

Biological Activity

Tert-Butyl (3-phenylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on a review of diverse research findings.

The compound this compound has the molecular formula and a molecular weight of 249.31 g/mol. Its structure features a tert-butyl group and a phenylpropyl moiety, which contribute to its unique reactivity and biological properties.

Enzyme Interaction

This compound has been shown to interact with various enzymes, particularly those involved in amino acid metabolism. For instance, it may influence the activity of phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine to tyrosine. This interaction can potentially affect amino acid levels in the body, which is critical for numerous physiological processes.

Binding Affinity

Studies indicate that this compound exhibits binding affinity towards certain biological macromolecules, suggesting its potential role as an enzyme inhibitor or receptor modulator. Such interactions could be pivotal in developing therapeutic agents targeting specific pathways related to neurological disorders.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound in cellular models. It has been observed to modulate neurotransmitter receptors, thereby influencing synaptic transmission and neuronal communication. This modulation could be beneficial in treating conditions like depression and anxiety disorders .

Dose-Dependent Effects

The biological activity of this compound is dose-dependent. Low doses have been reported to enhance cognitive functions and alleviate symptoms associated with neurological disorders, while higher doses may lead to varied outcomes depending on the specific context of use .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown cytotoxic effects with IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Animal Models

In animal models, the compound's effects have also been evaluated, revealing promising results in enhancing cognitive function and reducing behavioral symptoms associated with stress and anxiety. These findings suggest that this compound may have therapeutic potential for treating mood disorders .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : By binding to active sites on enzymes like phenylalanine hydroxylase, it can inhibit their activity, potentially altering metabolic pathways.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, affecting neuronal signaling and communication.

- Oxidative Stress Response : Some studies suggest that it may induce reactive oxygen species (ROS) production, leading to cellular stress responses that can influence cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3-phenylpropyl)carbamate, and how can its structure be validated post-synthesis?

- Methodological Answer : A common approach involves coupling 3-phenylpropylamine with tert-butyl carbamate under standard carbamate formation conditions (e.g., using di-tert-butyl dicarbonate in the presence of a base like triethylamine). Post-synthesis, validate the product via:

- Melting Point Analysis : Compare observed values (e.g., 99–102°C) with literature data .

- Spectroscopic Techniques : IR spectroscopy (e.g., carbonyl stretch at ~1697 cm⁻¹ for the carbamate group) and HRMS (e.g., m/z 353.1978 [M+H]⁺) .

- Chromatography : TLC (e.g., Rf = 0.43 in ethyl acetate) .

Q. How should tert-Butyl (3-phenylpropyl)carbamate be stored to ensure stability, and what conditions should be avoided?

- Methodological Answer :

- Storage : Keep at room temperature in a tightly sealed container under inert gas (e.g., N2) to prevent moisture absorption .

- Avoid : Direct sunlight, strong acids/bases, and oxidizing agents. Evidence suggests decomposition may occur under acidic conditions, releasing hazardous gases like CO2 and amines .

Q. What personal protective equipment (PPE) is required when handling this compound in the laboratory?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators for low-hazard scenarios or OV/AG/P99 cartridges for higher exposure risks .

- Skin Protection : Wear nitrile gloves and lab coats to prevent direct contact. In case of spills, use chemical-resistant suits .

- Toxicity Note : While not classified as carcinogenic by IARC/OSHA, acute toxicity via ingestion or inhalation requires immediate medical attention .

Advanced Research Questions

Q. How can researchers optimize the purity of tert-Butyl (3-phenylpropyl)carbamate for sensitive reactions?

- Methodological Answer :

- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove impurities. Monitor purity via HPLC or GC-MS .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane to ethyl acetate) for challenging separations .

- Quality Control : Validate purity (>98%) using quantitative <sup>1</sup>H NMR or elemental analysis .

Q. What are the decomposition products of this compound under thermal stress, and how can they be analyzed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at ~124°C (flash point) to detect volatile byproducts .

- GC-MS : Identify decomposition fragments (e.g., tert-butanol, 3-phenylpropylamine) under controlled pyrolysis .

- Mitigation : Avoid temperatures >100°C during synthesis or storage to minimize degradation .

Q. How can reaction mechanisms involving this carbamate as an intermediate be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use <sup>13</sup>C-labeled tert-butyl groups to track carbamate cleavage in coupling reactions .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps (e.g., Boc deprotection under acidic conditions) .

- Computational Modeling : DFT calculations can predict transition states for carbamate participation in nucleophilic substitutions .

Q. What advanced analytical methods are recommended for resolving conflicting spectral data during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., propyl chain protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm accuracy (e.g., m/z 353.1974 observed vs. 353.1978 calculated) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) if single crystals are obtainable .

Q. How can researchers troubleshoot low yields in multi-step syntheses using this carbamate?

- Methodological Answer :

- Intermediate Trapping : Use quenching experiments to identify unstable intermediates (e.g., free amines from premature Boc deprotection) .

- Side Reaction Analysis : Monitor for urea byproducts via LC-MS, which may form via competing amine-carbamate reactions .

- Process Optimization : Adjust stoichiometry (e.g., excess Boc anhydride) or reaction time to suppress side pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.